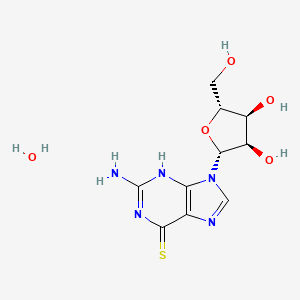

6-Thioguanosine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Thioguanosine hydrate is a purine nucleoside . It is an antineoplastic agent and has a molecular formula of C10H13N5O4S . Its molecular weight is 299.31 .

Synthesis Analysis

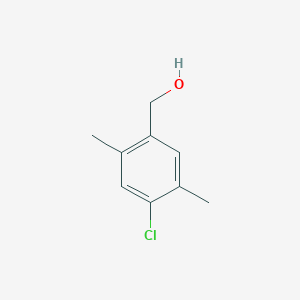

The synthesis of 6-Thioguanosine involves several steps. The levulinyl esters were effectively cleaved, leaving the sensitive saligenyl- and chlorosaligenyl moieties unharmed . Synthetic routes have been developed towards diverse 6-Thioguanosine monophosphate prodrugs .Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring with a thio group at the 6th position . The molecule also contains a ribose sugar attached to the 9th position of the purine ring .Chemical Reactions Analysis

6-Thioguanosine is known to undergo various chemical reactions. For instance, it can be converted into bioactive 6-Thioguanosine triphosphates (6sGTPs) inside cells . It can also be methylated by the enzyme thiopurine methyltransferase (TPMT), which is associated with hepatotoxicity and myelotoxicity .Physical and Chemical Properties Analysis

This compound appears as a yellowish-beige powder . It is hygroscopic and has a melting point of 230-231 °C .Aplicaciones Científicas De Investigación

Effects on RNA and Protein Synthesis

6-Thioguanosine hydrate has been studied for its impact on RNA and protein synthesis. In regenerating rat liver, it was observed that 6-thioguanine altered the synthesis of proteins when observed through different tracer molecules. Specifically, a depression in the molecular weight region of scans of products synthesized from 6-thioguanine-treated regenerating liver was noted, indicating an influence on the polysome component of the system. This suggests a potential role in modulating protein synthesis at the cellular level (Carrico & Sartorelli, 1977).

Interaction with Cell Cycle Processes

Research has shown that this compound can affect cell cycle processes. It was found to inhibit DNA biosynthesis in regenerating rat liver, possibly due to the decreased induction of enzyme activities necessary for DNA replication. It also appeared to impact the synthesis of polyadenylate-containing RNA, suggesting a broader influence on nucleic acid metabolism and cell cycle progression (Carrico & Sartorelli, 1977).

Pharmacokinetics and Metabolite Analysis

A comprehensive evaluation of the pharmacokinetics and metabolite analysis of this compound revealed insightful data. The study detailed the metabolism, absorption, and distribution of the drug and its metabolites, shedding light on how it interacts within the body. This is critical for understanding the drug's efficacy and potential applications in treatments (Konits et al., 2004).

Impact on Inflammatory Diseases

A meta-analysis highlighted the association between 6-thioguanine nucleotide levels and clinical remission in inflammatory bowel disease. This study emphasized the importance of understanding the drug's efficacy in specific thresholds, potentially guiding therapeutic strategies for inflammatory conditions (Moreau et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 6-Thioguanosine hydrate is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

This compound competes with hypoxanthine and guanine for HGPRTase and is converted into 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) . TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .

Biochemical Pathways

This compound affects the purine salvage pathway . This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides. The disruption of this pathway by this compound leads to the accumulation of TGMP, which inhibits the conversion of inosinic acid to xanthylic acid .

Pharmacokinetics

It is known that the compound is metabolized intracellularly . The activation of this compound requires only the enzyme HGPRT, which catalyzes its conversion to 6-thioguanosine monophosphate (6-TGMP) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its incorporation into DNA. This results in DNA strand breaks due to faulty repair and perturbation of RNA transcription . These disruptions can lead to cell death, making this compound effective against certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to UVA radiation has been shown to induce DNA damage and cell death . Additionally, the compound’s cytotoxicity can be modulated by N9-glycosylation

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-Thioguanosine hydrate plays a significant role in biochemical reactions. It is metabolically activated by the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) to form 6-thioguanosine monophosphate (6-TGMP) . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits a delayed cytotoxic activity, halting the cell cycle in the G2 phase after one round of replication . It has also been shown to have antiproliferative effects on cells that are resistant to thiopurines .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to 6-thioguanosine monophosphate (6-TGMP) by the enzyme HGPRT . The biologically active compounds, TdGTP and TGTP, are incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that the presence of this compound diminishes the thermodynamic stability of RNA duplexes . When placed at a dangling end, a 6-Thioguanosine residue actually exerts a weak stabilizing effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving diabetic mice, the mice received this compound intravitreally at doses of 0.5–1–2.5 mg/kg .

Metabolic Pathways

This compound is involved in the purine salvage pathway. It is converted to 6-thioguanosine monophosphate (6-TGMP) by the enzyme HGPRT . The biologically active compounds, TdGTP and TGTP, are then formed, which are incorporated into DNA and RNA, respectively .

Transport and Distribution

It is known that it is metabolically activated and incorporated into DNA and RNA, suggesting that it can be transported across cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its incorporation into DNA and RNA, it can be inferred that it is localized in the nucleus and cytoplasm where these molecules are present .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWFPKZUAKCRS-GWTDSMLYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)